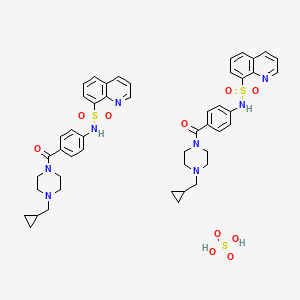
Mitapivat hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitapivat hemisulfate, sold under the brand name Pyrukynd, is a medication used to treat hemolytic anemia in adults with pyruvate kinase deficiency . It is an oral, allosteric activator of pyruvate kinase, an enzyme crucial for the survival of red blood cells . This compound enhances glycolytic pathway activity, improving adenosine triphosphate (ATP) levels and reducing 2,3-diphosphoglycerate (2,3-DPG) levels .
Preparation Methods
Mitapivat hemisulfate can be synthesized through various routes. One method involves the reaction of Mitapivat with sulfuric acid to form the hemisulfate salt . The process typically involves dissolving Mitapivat in a suitable solvent like dimethyl sulfoxide, followed by the addition of sulfuric acid under controlled conditions to obtain the hemisulfate salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Mitapivat hemisulfate undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions can alter the functional groups present in the compound, affecting its activity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Hydrolysis: This reaction can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Mitapivat hemisulfate has several scientific research applications:
Chemistry: It is used to study enzyme activation and the glycolytic pathway.
Biology: Researchers use it to investigate red blood cell metabolism and related disorders.
Medicine: It is primarily used to treat hemolytic anemia in adults with pyruvate kinase deficiency.
Mechanism of Action
Mitapivat hemisulfate binds to and activates pyruvate kinase, thereby enhancing glycolytic pathway activity . This activation improves ATP levels and reduces 2,3-DPG levels, which are crucial for red blood cell survival . The compound’s mechanism involves allosteric binding to the pyruvate kinase enzyme, improving its stability and activity . This leads to increased ATP production and extended red blood cell lifespan .
Comparison with Similar Compounds
Mitapivat hemisulfate is unique due to its specific activation of pyruvate kinase. Similar compounds include:
AG-348: Another pyruvate kinase activator with similar effects.
PKR-in-1: A compound that also targets pyruvate kinase but may have different binding properties and efficacy.
This compound stands out due to its clinical approval and demonstrated efficacy in treating pyruvate kinase deficiency .
Properties
CAS No. |
2329710-91-8 |
|---|---|
Molecular Formula |
C48H54N8O10S3 |
Molecular Weight |
999.2 g/mol |
IUPAC Name |
N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide;sulfuric acid |
InChI |
InChI=1S/2C24H26N4O3S.H2O4S/c2*29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22;1-5(2,3)4/h2*1-5,8-12,18,26H,6-7,13-17H2;(H2,1,2,3,4) |
InChI Key |
XNNUNDNGUZFBHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















